Sapanisertib

Übersicht

Beschreibung

Sapanisertib, auch bekannt als MLN0128, INK128 und TAK-228, ist ein experimenteller niedermolekularer Inhibitor des mTOR (mammalian target of rapamycin). Es wird oral verabreicht und zielt sowohl auf den mTOR-Komplex 1 (mTORC1) als auch auf den mTOR-Komplex 2 (mTORC2) ab. Diese Verbindung wird derzeit auf ihr Potenzial zur Behandlung verschiedener Krebsarten untersucht, darunter Brustkrebs, Endometriumkrebs, Glioblastom, Nierenzellkarzinom und Schilddrüsenkrebs .

Wissenschaftliche Forschungsanwendungen

Sapanisertib hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als Werkzeugverbindung verwendet, um den mTOR-Signalweg und seine Rolle in zellulären Prozessen zu untersuchen.

Biologie: Wird auf seine Auswirkungen auf das Zellwachstum, die Proliferation und das Überleben in verschiedenen Zelllinien untersucht.

Industrie: Potenzielle Anwendungen bei der Entwicklung neuer therapeutischer Wirkstoffe, die auf den mTOR-Signalweg abzielen.

Wirkmechanismus

This compound übt seine Wirkung durch Hemmung der Aktivität von mTORC1 und mTORC2 aus. Der mTOR-Signalweg ist ein kritischer Regulator von Zellwachstum, Proliferation und Überleben. Durch die Hemmung von mTORC1 und mTORC2 stört this compound die Signalwege, die das Wachstum und das Überleben von Krebszellen fördern. Diese Hemmung führt zu einer verringerten Proteinsynthese, Zellzyklusarrest und Apoptose (programmierter Zelltod) in Krebszellen .

Wirkmechanismus

Target of Action

Sapanisertib, also known as MLN0128, INK128, and TAK-228, is an experimental small molecule inhibitor of mTOR . It targets both mTORC1 and mTORC2 , which are central regulators of cell growth, metabolism, survival, and angiogenesis .

Mode of Action

This compound binds to and inhibits both mTORC1 and mTORC2 complexes of mTOR . This inhibition may result in tumor cell apoptosis and a decrease in tumor cell proliferation . By targeting the PI3K/AKT/mTOR pathway through inhibition of both mTOR complexes, this compound may mitigate feedback activation of AKT and restore sensitivity to endocrine therapies . Furthermore, it may inhibit activation of AKT by mTORC2, which in turn activates mTORC1 .

Biochemical Pathways

This compound affects the PI3K/AKT/mTOR pathway . This pathway is a central regulator of cellular growth, proliferation, and survival . Inhibition of mTOR may decrease protein translation and prevent abnormal cell proliferation and tumor angiogenesis . This compound has also been shown to potently inhibit Plasmodium phosphatidylinositol 4-kinase type III beta (PI4Kβ) and cyclic guanosine monophosphate–dependent protein kinase (PKG) in vitro .

Biochemische Analyse

Biochemical Properties

Sapanisertib plays a crucial role in biochemical reactions by inhibiting the activity of mTORC1 and mTORC2. These complexes are central regulators of cell growth, proliferation, and survival. This compound interacts with several enzymes and proteins, including phosphoinositide 3-kinase (PI3K), protein kinase B (AKT), and mTOR itself . By inhibiting mTORC1 and mTORC2, this compound disrupts the signaling pathways that promote cancer cell growth and survival. This inhibition leads to a decrease in protein synthesis, cell proliferation, and angiogenesis, ultimately resulting in the suppression of tumor growth .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. It influences cell function by inhibiting the mTOR signaling pathway, which is involved in regulating cell growth, metabolism, and survival . This compound decreases the activation of AKT, a key protein in the mTOR pathway, leading to reduced cell proliferation and increased apoptosis in cancer cells . Additionally, this compound affects gene expression by inhibiting the translation of mRNAs involved in cell cycle progression and survival . This compound also impacts cellular metabolism by reducing the uptake of glucose and amino acids, further inhibiting cancer cell growth .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the ATP-binding site of mTORC1 and mTORC2, thereby inhibiting their kinase activity . This inhibition prevents the phosphorylation of downstream targets, such as ribosomal protein S6 kinase (S6K) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1), which are essential for protein synthesis and cell growth . By blocking these pathways, this compound effectively reduces cell proliferation and induces apoptosis in cancer cells . Additionally, this compound has been shown to inhibit the activity of other kinases, such as phosphatidylinositol 4-kinase type III beta and cyclic guanosine monophosphate-dependent protein kinase, further contributing to its anticancer effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound has demonstrated stability and sustained activity in inhibiting mTORC1 and mTORC2 over extended periods . Long-term exposure to this compound can lead to the development of resistance in cancer cells, necessitating combination therapies to maintain its efficacy . Studies have also shown that this compound can degrade over time, which may impact its long-term effectiveness in laboratory settings . Despite these challenges, this compound has shown promising results in preclinical and clinical studies, with sustained inhibition of tumor growth observed in various cancer models .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In studies involving mice and dogs, this compound has been shown to effectively inhibit tumor growth at various dosages . Higher doses of this compound can lead to toxic effects, such as hyperglycemia, maculo-papular rash, and gastrointestinal inflammation . In a mouse model of Plasmodium falciparum infection, oral administration of this compound effectively cleared blood stage parasites, demonstrating its potential as an antimalarial agent . These findings highlight the importance of optimizing the dosage of this compound to balance its therapeutic effects with potential toxicities.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its inhibition of the mTOR signaling pathway . By inhibiting mTORC1 and mTORC2, this compound disrupts the regulation of protein synthesis, glucose metabolism, and lipid metabolism . This compound also affects the activity of enzymes and cofactors involved in these pathways, such as AMP-activated protein kinase (AMPK) and phosphatidylinositol 4-kinase type III beta . The inhibition of these pathways leads to reduced metabolic flux and altered metabolite levels, further contributing to the anticancer effects of this compound .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It is known to interact with transporters and binding proteins that facilitate its uptake and distribution . Once inside the cells, this compound accumulates in specific compartments, such as the cytoplasm and nucleus, where it exerts its inhibitory effects on mTORC1 and mTORC2 . The distribution of this compound within tissues is influenced by factors such as blood flow, tissue permeability, and the presence of binding proteins . These factors play a crucial role in determining the efficacy and toxicity of this compound in different tissues and organs.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound is primarily localized in the cytoplasm and nucleus, where it interacts with mTORC1 and mTORC2 . The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . For example, this compound has been shown to accumulate in the endoplasmic reticulum and mitochondria, where it can inhibit the mTOR pathway and induce apoptosis . These findings highlight the importance of subcellular localization in determining the therapeutic effects of this compound.

Vorbereitungsmethoden

Die industrielle Produktion von Sapanisertib folgt ähnlichen Synthesewegen, ist aber für die Großserienfertigung optimiert. Dies beinhaltet:

- Verwendung von Reaktionen mit hoher Ausbeute, um die Produktausbeute zu maximieren.

- Implementierung von Reinigungstechniken wie Kristallisation und Chromatographie, um die Reinheit des Endprodukts sicherzustellen.

- Einhaltung der Guten Herstellungspraxis (GMP), um Qualität und Konsistenz zu gewährleisten.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Sapanisertib durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können verwendet werden, um bestimmte funktionelle Gruppen innerhalb des Moleküls zu modifizieren.

Substitution: Substitutionsreaktionen werden verwendet, um Substituenten an der Kernstruktur einzuführen oder zu ersetzen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Es werden Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid verwendet.

Substitution: Reagenzien wie Halogene, Alkylierungsmittel und Nukleophile werden unter kontrollierten Bedingungen eingesetzt.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von this compound mit modifizierten funktionellen Gruppen, die weiter auf ihre biologische Aktivität und potenzielle therapeutische Anwendungen untersucht werden können.

Vergleich Mit ähnlichen Verbindungen

Sapanisertib ist einzigartig in seiner dualen Hemmung von mTORC1 und mTORC2, was es von anderen mTOR-Inhibitoren unterscheidet, die nur einen der Komplexe anvisieren. Ähnliche Verbindungen umfassen:

Everolimus: Ein mTORC1-Inhibitor, der zur Behandlung verschiedener Krebsarten eingesetzt wird.

Temsirolimus: Ein weiterer mTORC1-Inhibitor mit Anwendungen in der Krebstherapie.

AZD8055: Ein dualer mTORC1/2-Inhibitor, der this compound ähnelt, aber andere pharmakokinetische Eigenschaften aufweist.

Die Fähigkeit von this compound, sowohl mTORC1 als auch mTORC2 zu hemmen, macht es zu einem vielversprechenden Kandidaten für die Krebstherapie, da es potenziell Resistenzmechanismen überwinden kann, die mit Inhibitoren eines einzelnen Komplexes verbunden sind .

Eigenschaften

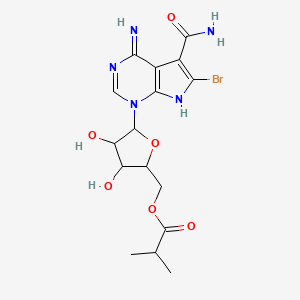

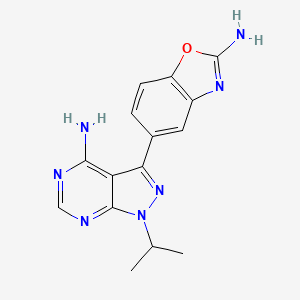

IUPAC Name |

5-(4-amino-1-propan-2-ylpyrazolo[3,4-d]pyrimidin-3-yl)-1,3-benzoxazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N7O/c1-7(2)22-14-11(13(16)18-6-19-14)12(21-22)8-3-4-10-9(5-8)20-15(17)23-10/h3-7H,1-2H3,(H2,17,20)(H2,16,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYLDXIAOMVERTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C2=NC=NC(=C2C(=N1)C3=CC4=C(C=C3)OC(=N4)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401022538 | |

| Record name | Sapanisertib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401022538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1224844-38-5 | |

| Record name | 3-(2-Amino-5-benzoxazolyl)-1-(1-methylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1224844-38-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sapanisertib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1224844385 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sapanisertib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11836 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Sapanisertib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401022538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SAPANISERTIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JGH0DF1U03 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the primary molecular target of Sapanisertib?

A1: this compound is a potent and selective inhibitor of both mTORC1 and mTORC2 complexes of mechanistic target of rapamycin (mTOR). [, ]

Q2: How does this compound interact with its target?

A2: this compound binds to the ATP-binding site of mTOR kinase, inhibiting the activity of both mTORC1 and mTORC2 complexes. [, ] Unlike allosteric mTORC1 inhibitors like rapamycin, this compound achieves complete inhibition of mTORC1, blocking phosphorylation of both S6K1 and 4EBP1. []

Q3: Does this compound affect other signaling pathways?

A4: Yes, in addition to its primary effects on the mTOR pathway, this compound has been shown to disrupt the NRF2-mediated stress response, leading to a pro-death phenotype in certain cancer cells. [, ] It can also modulate Wnt5a signaling, impacting processes like epithelial-mesenchymal transition and fibrosis. []

Q4: How does the inhibition of both mTORC1 and mTORC2 contribute to this compound's antitumor activity?

A5: Inhibiting both mTORC1 and mTORC2 may lead to more effective suppression of tumor growth compared to selective mTORC1 inhibitors. This is because mTORC2 inhibition can block feedback loops that activate AKT, potentially overcoming resistance mechanisms associated with mTORC1 inhibition alone. [, ]

Q5: What types of cancers have shown sensitivity to this compound in preclinical studies?

A5: Preclinical studies have demonstrated the antitumor activity of this compound in various cancer types, including:

- Glioblastoma [, , ]

- Pancreatic neuroendocrine tumors (PNET) [, ]

- Mucosal melanoma [, ]

- Breast cancer [, , ]

- Atypical teratoid rhabdoid tumors (AT/RT) [, ]

- Renal cell carcinoma [, ]

Q6: Are there specific genetic alterations that might predict response to this compound?

A6: While this compound has shown activity across a range of genetic backgrounds, preclinical and clinical evidence suggests potential associations between response and:

- PTEN mutations: this compound demonstrated promising activity in patients with PTEN-mutated cancers, particularly in preclinical models of glioblastoma and breast cancer. [, , ]

- AKT/mTOR pathway alterations: Clinical trials have observed responses in patients with tumors harboring alterations in the AKT/mTOR pathway, including AKT1 mutations. [, ]

- NF1 loss: In glioblastoma models, NF1 loss appears to sensitize cells to combined MEK and mTOR inhibition, suggesting potential for enhanced this compound efficacy in this context. [, ]

Q7: What are the key findings from clinical trials investigating this compound in cancer patients?

A7: Clinical trials have explored this compound as monotherapy and in combination with other agents across various cancers. Key observations include:

- Modest single-agent activity: As a single agent, this compound demonstrated limited efficacy in patients with refractory metastatic renal cell carcinoma (mRCC), regardless of mTOR pathway alterations. [] Similar results were seen in relapsed/refractory acute lymphoblastic leukemia (ALL). []

- Promising activity in combination: Combining this compound with other targeted agents, such as MEK inhibitors or endocrine therapies, has shown promising activity in certain settings, including glioblastoma, breast cancer, and PNET. [, , , , ]

- Manageable safety profile: While generally well-tolerated, this compound can cause side effects such as nausea, fatigue, hyperglycemia, and rash. [, , , , ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-amino-N-[2-methoxy-5-[5-(3,4,5-trimethoxyphenyl)-1,2-oxazol-4-yl]phenyl]-3-phenylpropanamide;hydrochloride](/img/structure/B612051.png)

![2-Methoxy-5-[2-(3-methoxy-4,5-dimethylphenyl)thiophen-3-yl]aniline](/img/structure/B612056.png)

![2-[6-[(6-fluoroquinolin-2-yl)methylamino]-3-bicyclo[3.1.0]hexanyl]-N-hydroxypyrimidine-5-carboxamide](/img/structure/B612059.png)